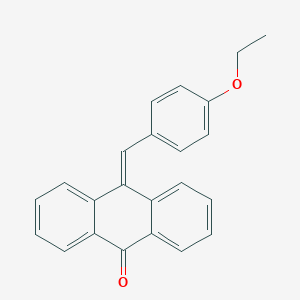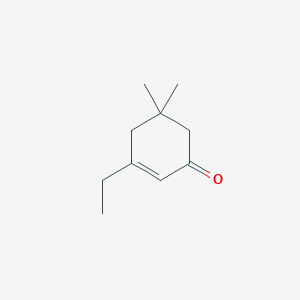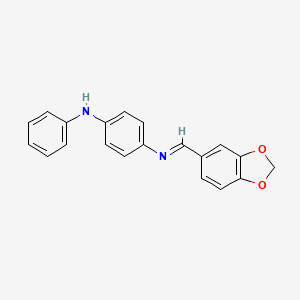
Propanenitrile, pentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentachloropropanenitrile is an organic compound with the molecular formula C3Cl5N It is a nitrile derivative characterized by the presence of five chlorine atoms attached to a three-carbon chain, with a nitrile group (-CN) at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentachloropropanenitrile typically involves the chlorination of propanenitrile derivatives. One common method is the reaction of propanenitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of 2,2,3,3,3-pentachloropropanenitrile follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of propanenitrile in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentachloropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in substitution reactions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of 2,2,3,3,3-pentachloropropylamine.
Oxidation: Formation of 2,2,3,3,3-pentachloropropanoic acid.
Applications De Recherche Scientifique
2,2,3,3,3-Pentachloropropanenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-pentachloropropanenitrile involves its interaction with molecular targets through its nitrile and chlorine groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoropropanenitrile: A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.
2,2,3-Trichloropropanenitrile: A related compound with fewer chlorine atoms, leading to different reactivity and applications.
2,2,3,3,3-Pentachloropropanoic Acid: An oxidized derivative of 2,2,3,3,3-pentachloropropanenitrile with a carboxylic acid group.
Uniqueness
2,2,3,3,3-Pentachloropropanenitrile is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential for forming multiple derivatives. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6065-95-8 |
|---|---|
Formule moléculaire |
C3Cl5N |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
2,2,3,3,3-pentachloropropanenitrile |
InChI |
InChI=1S/C3Cl5N/c4-2(5,1-9)3(6,7)8 |
Clé InChI |
KWZPNWCXKTZUJZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)

![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)



![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)

